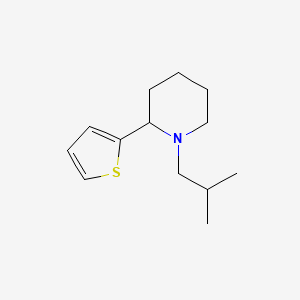
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound that features both oxazoline and oxadiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which can then be further reacted to form the desired oxadiazole ring . The reaction conditions often include room temperature for the initial cyclization and elevated temperatures for subsequent steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This could include continuous flow processes to ensure consistent quality and yield, as well as the use of heterogeneous catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products
The major products of these reactions include oxidized oxazoles and substituted oxadiazoles, which can be further utilized in various applications .
Applications De Recherche Scientifique
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(oxazolin-2-yl)pyridine: Similar in having oxazoline rings but differs in the central pyridine structure.
2,6-Bis(thiazolin-2-yl)pyridine: Contains thiazoline rings instead of oxazoline, offering different chemical properties.
Uniqueness
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of oxazoline and oxadiazole rings, which provides a distinct set of chemical and biological properties not found in other similar compounds .
Propriétés
Formule moléculaire |
C5H6N4O2 |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
4-(4,5-dihydro-1,3-oxazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(8-11-9-4)5-7-1-2-10-5/h1-2H2,(H2,6,9) |
Clé InChI |
VLPWREAYZVHKFS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C2=NON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11797740.png)





